molecular formula C21H25ClN2O4S B2732449 N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941910-49-2

N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2732449
CAS No.: 941910-49-2
M. Wt: 436.95
InChI Key: QVACBASMGXFYRC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research into the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes highlights the carcinogenic potential of these compounds in rats due to a complex metabolic activation pathway. This pathway leads to the formation of DNA-reactive dialkylbenzoquinone imine, with important intermediates like CDEPA and CMEPA playing a critical role. Understanding the metabolism of these compounds can shed light on their toxicological effects and the risk they pose to human health (Coleman et al., 2000).

Inhibition of Fatty Acid Synthesis

Chloroacetamides like alachlor and metazachlor inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This research underlines the herbicidal action of chloroacetamides and their potential environmental impact, especially on non-target aquatic organisms (Weisshaar & Böger, 1989).

Green Synthesis of Aminophenylacetamide

The catalytic hydrogenation for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide from N-(3-nitro-4-methoxyphenyl)acetamide provides an eco-friendly approach to producing important intermediates for azo disperse dyes. This example of green chemistry emphasizes the importance of sustainable methods in chemical synthesis (Zhang Qun-feng, 2008).

Soil Reception and Activity

The reception and activity of chloroacetamide herbicides like acetochlor, alachlor, and metolachlor in the presence of wheat straw and irrigation are crucial for understanding the environmental behavior of these compounds. Such studies can inform agricultural practices and the design of more environmentally benign herbicides (Banks & Robinson, 1986).

Structural Orientations of Amide Derivatives

Investigating the different spatial orientations of amide derivatives on anion coordination provides valuable insights into the structural aspects of these compounds. This research can contribute to the design of novel materials with specific chemical and physical properties (Kalita & Baruah, 2010).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-15-6-9-18(10-7-15)29(26,27)24-12-4-3-5-17(24)14-21(25)23-16-8-11-20(28-2)19(22)13-16/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVACBASMGXFYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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